molecular formula C16H10F3NO5 B3707838 2-(4-nitrophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate

2-(4-nitrophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate

Cat. No.: B3707838
M. Wt: 353.25 g/mol
InChI Key: QOKZQUFJIOJVMG-UHFFFAOYSA-N
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Description

The compound “2-(4-nitrophenyl)-2-oxoethyl 2-(trifluoromethyl)benzoate” is an ester formed from a benzoic acid derivative and a 4-nitrophenol derivative . The trifluoromethyl group (-CF3) and the nitro group (-NO2) are both electron-withdrawing groups, which could influence the compound’s reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through esterification reactions . This typically involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of esters, nitro compounds, and trifluoromethyl compounds . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of esters, nitro compounds, and trifluoromethyl compounds. For instance, esters can undergo hydrolysis, transesterification, and reduction reactions. Nitro compounds can be reduced to amines, and trifluoromethyl groups can participate in various organofluorine reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro and trifluoromethyl groups could increase the compound’s polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, the nitro group might be reduced in the body to form an amine, which could interact with biological targets .

Safety and Hazards

While specific safety data for this compound is not available, handling it should be done with care, as many nitro compounds can be explosive and many organofluorine compounds are potentially toxic .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the nitro and trifluoromethyl groups, it could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO5/c17-16(18,19)13-4-2-1-3-12(13)15(22)25-9-14(21)10-5-7-11(8-6-10)20(23)24/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKZQUFJIOJVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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